molecular formula C23H23ClN2O5S B3598344 N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE

N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B3598344
M. Wt: 475.0 g/mol
InChI Key: XRWLCDKYMRCFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, such as the presence of chloro, methyl, and methoxy groups, contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a chloromethylbenzene derivative, nitration followed by reduction can introduce the amino group.

    Sulfonation: The amino group can be sulfonated using sulfonyl chloride derivatives.

    Amidation: The sulfonamide can be formed by reacting the sulfonyl chloride with an amine derivative, such as 2,5-dimethoxyaniline.

    Acylation: Finally, the acetamide group can be introduced through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study enzyme interactions.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: Used in the synthesis of dyes, pigments, or other functional materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit bacterial growth by interfering with folic acid synthesis. The chloro and methoxy groups might enhance binding affinity to specific enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for bacterial infections.

    N-(2,5-Dimethoxyphenyl)acetamide: Shares the methoxy and acetamide groups but lacks the sulfonamide moiety.

Uniqueness

N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(4-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-16-13-17(24)9-11-20(16)25-23(27)15-26(32(28,29)19-7-5-4-6-8-19)21-14-18(30-2)10-12-22(21)31-3/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWLCDKYMRCFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.